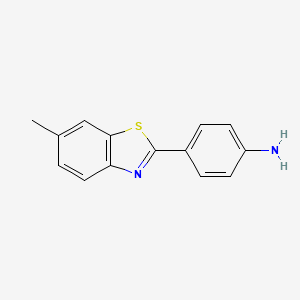

Dehydrothio-p-toluidine

描述

Significance of the Benzothiazole (B30560) Scaffold in Medicinal Chemistry

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of medicinal chemistry. nih.govnih.gov This structural motif is present in a wide array of biologically active compounds, endowing them with a diverse range of pharmacological properties. nih.govnih.govelsevierpure.com The inherent planarity and aromaticity of the benzothiazole ring system allow for effective interactions with various biological targets, making it a privileged scaffold in drug discovery. nih.gov

The versatility of the benzothiazole core is evidenced by the broad spectrum of biological activities exhibited by its derivatives. These include antimicrobial, antifungal, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.govelsevierpure.comnih.gov Notably, the benzothiazole framework is a key component in several approved drugs and is a focal point of extensive research for novel therapeutic agents. nih.gov Its amenability to chemical modification at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the development of targeted therapies. elsevierpure.com

Overview of 2-(4-Aminophenyl)-6-methylbenzothiazole as a Key Research Target

Within the vast family of benzothiazole derivatives, 2-(4-aminophenyl)-6-methylbenzothiazole has garnered significant attention as a key research target. nih.govnih.gov This compound, also known as dehydrothio-p-toluidine, serves as a lead structure in the development of agents with potent and selective biological activities. nih.gov Its unique molecular architecture, featuring a 2-aminophenyl substituent, is crucial for its interaction with specific biological macromolecules, leading to its notable effects in various disease models. nih.gov

The research interest in 2-(4-aminophenyl)-6-methylbenzothiazole stems primarily from its remarkable and selective antitumor activity against a range of human cancer cell lines, including breast, ovarian, and renal cancers. nih.govnih.gov Furthermore, its structural similarity to thioflavin-T, a dye used to stain amyloid plaques, has led to its investigation as a potential diagnostic imaging agent for Alzheimer's disease. nih.gov The following sections will provide a detailed examination of the chemical properties, synthesis, biological activity, and research applications of this important benzothiazole derivative.

Structure

3D Structure

属性

IUPAC Name |

4-(6-methyl-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTJYEIMLZALBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024502 | |

| Record name | Dehydrothio-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-(4-aminophenyl)-6-methylbenzothiazole appears as light tan or light orange powder. Solutions have a violet-blue fluorescence. (NTP, 1992) | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

813 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID26667283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

92-36-4 | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrothio-4-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(6-methyl-2-benzothiazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydrothio-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-methylbenzothiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROTHIO-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69UN466K3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

376 to 385 °F (NTP, 1992) | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Aminophenyl 6 Methylbenzothiazole

Strategies for the Synthesis of the 2-(4-Aminophenyl)-6-methylbenzothiazole Core Structure

The construction of the 2-arylbenzothiazole skeleton can be achieved through several synthetic routes, primarily involving the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring.

Cyclization Reactions in the Formation of Benzothiazole (B30560) Derivatives

The synthesis of benzothiazoles is largely dominated by cyclization reactions. These methods often involve the intramolecular or intermolecular cyclization of precursors containing the necessary sulfur and nitrogen atoms. A common approach is the Jacobson synthesis, which involves the cyclization of N-arylthioamides. For instance, 4-nitro-N-phenylthiobenzamides can be cyclized to form 2-(nitrophenyl)benzothiazoles, which are then reduced to the corresponding aminophenyl derivatives. mdpi.comgoogle.com This cyclization is often promoted by an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. google.com

Various catalysts can facilitate these cyclization reactions, including copper- and palladium-based systems. indexcopernicus.commedicaljournalshouse.com For example, a BINAM–Cu(II) complex has been shown to be an efficient catalyst for the intramolecular C-S bond-forming cyclization of N-(2-chlorophenyl) benzothioamides under mild conditions. indexcopernicus.com Photochemical cyclizations induced by agents like chloranil (B122849) have also been reported. indexcopernicus.com These diverse catalytic systems allow for the synthesis of a wide range of 2-aryl and 2-alkyl-substituted benzothiazoles. indexcopernicus.com

A well-established industrial method for producing 2-(4-aminophenyl)-6-methylbenzothiazole involves heating p-toluidine (B81030) with elemental sulfur at high temperatures (280°C to 550°C) and pressures (at least 28 atmospheres). google.com This direct method provides the target compound in good yields, often around 70%. google.com

Methods Utilizing o-Aminothiophenols and Carboxylic Acid Derivatives

A cornerstone of benzothiazole synthesis is the condensation reaction between o-aminothiophenols and various carbonyl compounds, including carboxylic acids and their derivatives (esters, acyl chlorides, amides, etc.). nih.govnih.govmdpi.commdpi.com This approach is one of the most versatile and widely used for preparing 2-substituted benzothiazoles. nih.gov

The reaction typically proceeds via the formation of a Schiff base or an intermediate amide, followed by cyclization and dehydration to form the benzothiazole ring. researchgate.net Polyphosphoric acid (PPA) is a classical and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent at elevated temperatures. mdpi.comnih.gov However, greener and more efficient methods have been developed. Microwave irradiation, for example, can significantly accelerate the condensation of o-aminothiophenols with carboxylic acids, often without the need for a solvent or catalyst. researchgate.net

Other catalytic systems have been explored to facilitate this condensation under milder conditions. These include:

Brønsted acids: Methanesulfonic acid supported on silica (B1680970) (MeSO₃H/SiO₂) has been used as a recyclable dehydrating catalyst. nih.govnih.gov

Molecular Iodine: A solid-phase, solvent-free reaction using molecular iodine provides an excellent yield of benzothiazole derivatives in a short time. nih.gov

Heterogeneous catalysts: Tin(II) pyrophosphate (SnP₂O₇) has been reported as a reusable catalyst for the condensation of o-aminothiophenol with aromatic aldehydes, yielding products in very short reaction times. nih.gov

The table below summarizes various methods for the synthesis of the benzothiazole core.

| Starting Materials | Reagents/Catalyst | Conditions | Product Type | Reference |

| Substituted anilines, nitrobenzoyl chloride | Pyridine, Lawesson's reagent, K₃Fe(CN)₆ | Reflux, High Temp | 2-Aryl substituted benzothiazoles | google.comindexcopernicus.com |

| p-Toluidine, Sulfur | None | 300-450°C, >28 atm | 2-(4-Aminophenyl)-6-methylbenzothiazole | google.com |

| o-Aminothiophenol, Carboxylic acids | Polyphosphoric Acid (PPA) | ~170°C | 2-Substituted benzothiazoles | nih.gov |

| o-Aminothiophenol, Carboxylic acids | Microwave irradiation | Solvent-free | 2-Substituted benzothiazoles | researchgate.net |

| o-Aminothiophenol, Benzoic acid derivatives | Molecular Iodine | Solid-phase, solvent-free | Benzothiazole derivatives | nih.gov |

Solid-Phase Synthesis Approaches for Benzothiazolyl Compounds

Solid-phase synthesis (SPS) has emerged as a powerful tool for generating combinatorial libraries of benzothiazole derivatives, which is particularly useful for drug discovery and screening processes. mdpi.comnih.gov This methodology simplifies the synthesis and purification of products, allowing for the rapid creation of diverse compound collections. mdpi.comelsevierpure.com

In a typical solid-phase approach, a reactant, such as 2-aminobenzenethiol, is anchored to a solid support like a 4-methoxytrityl chloride resin. mdpi.comnih.gov The resin-bound substrate is then subjected to a series of reactions to build the benzothiazole core and introduce desired substituents. For example, a resin-bound cyclic malonic ester can react with an aryl isothiocyanate, followed by treatment with bromine, to form the benzothiazole ring. The final product is then cleaved from the resin. This approach has been successfully used to synthesize libraries of 2-(substituted-phenyl)benzothiazoles, yielding compounds in quantities suitable for biological evaluation. nih.govelsevierpure.com

Derivatization and Structural Modifications of 2-(4-Aminophenyl)-6-methylbenzothiazole

The primary amino group on the phenyl ring of 2-(4-aminophenyl)-6-methylbenzothiazole is a key site for chemical modification, allowing for the synthesis of a wide array of functional derivatives.

Synthesis of Organophosphorus Derivatives, Phosphoramidates, and Thiophosphoramidates

The amino group of 2-(4-aminophenyl)-6-methylbenzothiazole can be readily phosphorylated or thiophosphorylated to yield novel organophosphorus compounds. researchgate.net These reactions typically involve treating the parent compound with phosphorus oxychloride (POCl₃) or phosphorus thiochloride (PSCl₃) in the presence of a base like triethylamine. researchgate.netmdpi.com

By controlling the stoichiometry of the reactants, it is possible to synthesize mono-, di-, and tri-substituted phosphoramidates and thiophosphoramidates. researchgate.net These reactions are generally carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂). researchgate.net The synthesis of phosphoramidates can also be achieved through various other methods, including iodine-mediated dehydrogenative cross-coupling of H-phosphonates and amines. nih.gov

The resulting organophosphorus derivatives have been characterized by various spectral methods, including FT-IR and NMR spectroscopy. researchgate.net

Functionalization for Fluorescent Probes, Including Thioflavin T Derivatives

2-(4-Aminophenyl)-6-methylbenzothiazole and its derivatives are inherently fluorescent, with solutions often exhibiting a violet-blue fluorescence. nih.gov This property makes the benzothiazole core an attractive scaffold for developing fluorescent probes. The core structure is closely related to Thioflavin T (ThT), a well-known fluorescent dye used for the detection and quantification of amyloid fibrils associated with neurodegenerative diseases like Alzheimer's disease. googleapis.comresearchgate.net

ThT itself is a benzothiazolium salt, but uncharged derivatives based on the 2-phenylbenzothiazole (B1203474) skeleton have been synthesized as potential amyloid imaging agents. researchgate.net Modifications to the 2-(4-aminophenyl)-6-methylbenzothiazole structure, such as N-alkylation of the amino group or sulfonation of the benzothiazole ring, can tune the photophysical properties and bioavailability of the resulting compounds. googleapis.comevitachem.com For example, 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulfonic acid is a known fluorescent labeling reagent. sielc.com

The synthesis of ThT analogues often involves the condensation of substituted benzaldehydes with aminobenzothiazoles. uri.edu The structural similarity of 2-(4-aminophenyl)-6-methylbenzothiazole to ThT makes it a valuable precursor for creating novel probes for biological imaging and diagnostics. googleapis.comnih.gov

Conjugation with Amino Acids and Peptides

The conjugation of 2-(4-aminophenyl)benzothiazole and its derivatives with amino acids and peptides represents a significant strategy to enhance their therapeutic potential. This approach combines the inherent biological activities of the benzothiazole scaffold with the advantages conferred by amino acids or peptides, such as improved solubility, stability, and cell permeability. nih.govnih.gov

One established method for this conjugation involves the reaction of 2-(4-aminophenyl)benzothiazole with amino acids that have been activated with 1-hydroxybenzotriazole. nih.govresearchgate.net However, this solution-phase method can be limited by low reactivity and the need for repeated coupling cycles. nih.gov To overcome these challenges, more efficient solid-phase synthesis (SPS) methods have been developed. nih.gov SPS allows for the streamlined construction of 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminally modified amino acids and peptides with high purity. nih.gov

The primary aromatic amine on the phenyl ring of the benzothiazole derivative is the key functional group for amide bond formation with the carboxyl group of an amino acid. This has been successfully applied in creating prodrugs, such as L-lysyl- and L-alanyl-amide derivatives, to improve the aqueous solubility of lipophilic parent compounds. nih.govnih.gov

Table 1: Methods for Amino Acid and Peptide Conjugation

| Conjugation Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Solution-Phase Synthesis | Condensation of the benzothiazole amine with an activated amino acid. | 1-Hydroxybenzotriazole (HOBt) activated amino acids. | nih.govresearchgate.net |

| Solid-Phase Synthesis (SPS) | Efficient, high-purity synthesis of C-terminally modified amino acids and peptides on a solid support. | Standard SPS protocols. | nih.gov |

| Prodrug Synthesis | Conjugation to amino acids like L-lysine or L-alanine to enhance water solubility. | Coupling agents to form amide linkage. | nih.govnih.gov |

Formation of Metal Complexes (e.g., Co(II), Pd(II), Pt(II), Cu(II) Chelates)

The benzothiazole scaffold, particularly with its nitrogen and potential sulfur donor atoms, is an excellent ligand for coordinating with various metal ions. The synthesis of metal complexes with 2-(4-aminophenyl)-6-methylbenzothiazole and its derivatives has been explored to generate novel compounds with unique electronic, magnetic, and biological properties.

Copper(II) Complexes: A novel tridentate Cu(II) complex has been synthesized by first conjugating the 2-(4-aminophenyl)benzothiazole pharmacophore with a (2-pyridinyl)methylamino chelating moiety. mdpi.com This ligand then coordinates with Cu(II), stabilized by an imidazole (B134444) coligand. mdpi.com The resulting complex was characterized by X-ray crystallography, showing a distinct structure compared to its Pt(II) and Pd(II) analogues. mdpi.com

Platinum(II) Complexes: Neutral mixed-ligand complexes of Pt(II) have been prepared by reacting a platinum(II) chloride precursor with 2-amino-6-methylbenzothiazole. ijfmr.com These complexes are typically diamagnetic and exhibit a square-planar geometry. ijfmr.com The ligand coordinates to the platinum center, often through the amino nitrogen. ijfmr.com

Cobalt(II) Complexes: Complexes of 2-aminobenzothiazole (B30445) derivatives with cobalt(II) salts have been prepared and characterized. rsc.org Spectroscopic and magnetic studies help in elucidating the coordination environment and stereochemistry of these complexes. rsc.orgresearchgate.net

Palladium(II) Complexes: Analogous to the platinum complexes, Pd(II) complexes with ligands derived from 2-(4-aminophenyl)benzothiazole have also been synthesized and studied. mdpi.com

Table 2: Metal Complexes of 2-(4-Aminophenyl)-6-methylbenzothiazole Derivatives

| Metal Ion | Ligand System | Geometry | Reference |

|---|---|---|---|

| Cu(II) | 2-(4-aminophenyl)benzothiazole conjugated with (2-pyridinyl)methylamino and imidazole. | Not specified | mdpi.com |

| Pt(II) | 2-amino-6-methylbenzothiazole. | Square Planar. | ijfmr.com |

| Co(II) | 2-aminobenzothiazole. | Distorted Tetrahedral or Five-coordinate. | rsc.orgresearchgate.net |

| Pd(II) | 2-(4-aminophenyl)benzothiazole conjugated with (2-pyridinyl)methylamino. | Not specified | mdpi.com |

Synthesis of Schiff Bases and Other Heterocyclic Conjugates

The primary amine of 2-(4-aminophenyl)-6-methylbenzothiazole is a readily available nucleophile for condensation reactions with aldehydes and ketones to form Schiff bases (imines). This class of compounds is of significant interest due to their wide range of biological activities. jocpr.com

The synthesis of Schiff bases typically involves refluxing the aminobenzothiazole derivative with a suitable aldehyde, such as o-vanillin or other aromatic aldehydes, in a solvent like ethanol, often with a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine). jocpr.com More advanced methods may use catalysts like molybdenum-alumina (Mo-Al2O3) composites to facilitate the reaction at room temperature. The resulting imine or azomethine group (-C=N-) is a key feature responsible for the observed biological properties of these compounds. jocpr.com

Beyond simple Schiff bases, the 2-(4-aminophenyl)benzothiazole core has been used to synthesize more complex heterocyclic conjugates. For instance, organophosphorus compounds have been synthesized by reacting 2-(4'-aminophenyl)-6-methyl benzothiazole with phosphorus oxychloride or phosphorus thiochloride. grafiati.com

Table 3: Synthesis of Schiff Bases

| Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes (e.g., o-vanillin) | Ethanol, reflux, piperidine (B6355638) (cat.). | Aromatic Schiff Base. | jocpr.com |

| Higher Hetero Aldehydes/Ketones | Mo-Al2O3 composite, p-toluenesulfonic acid, methanol, room temp. | Heterocyclic Schiff Base. | |

| 4-Chlorobenzaldehyde | Not specified | (E)‐N‐(4‐chlorobenzylidene)‐6‐methylbenzo[d]thiazol‐2‐amine. | researchgate.net |

Introduction of Sulfonyl Groups and Other Aromatic Substitutions

Functionalization of the benzothiazole ring system through electrophilic aromatic substitution allows for the introduction of various groups that can significantly alter the molecule's properties. One of the most notable modifications is sulfonation.

The synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (also known as Dehydrothio-p-toluidinesulfonic acid) is a well-documented process. smolecule.comnoaa.gov This is typically achieved through the direct sulfonation of the 2-(4-aminophenyl)-6-methylbenzothiazole core. smolecule.com The reaction often employs sulfonating agents like sulfuric acid or oleum (B3057394) under controlled temperatures. The introduction of the sulfonic acid group (-SO₃H) dramatically increases the water solubility of the compound, which is a desirable property for various applications, including as a fluorescent reagent and in dye synthesis. smolecule.comadipogen.com

Other aromatic substitutions have also been explored to block metabolic pathways or enhance activity. For example, isosteric replacement of hydrogen with fluorine atoms at various positions on the benzothiazole nucleus has been used to prevent metabolic C-oxidation, leading to analogues with enhanced efficacy. nih.govnih.gov

Design and Synthesis of Prodrug Forms for Enhanced Pharmacological Profile

Prodrug design is a key strategy to overcome pharmaceutical challenges associated with a drug candidate, such as poor water solubility, chemical instability, or unfavorable pharmacokinetics. ijpcbs.comijper.org For the lipophilic 2-(4-aminophenyl)benzothiazole class of compounds, which require parenteral administration, improving aqueous solubility is a primary objective. nih.govnih.gov

A successful approach has been the synthesis of amino acid prodrugs. nih.govnih.gov The exocyclic primary amine of 2-(4-amino-3-methylphenyl)benzothiazoles has been conjugated with amino acids like L-alanine and L-lysine to form water-soluble amide prodrugs. nih.govnih.gov These prodrugs are typically prepared as hydrochloride salts to further enhance their solubility in aqueous media. nih.gov

The key features of these prodrugs are:

Enhanced Water Solubility: The addition of the ionizable amino acid moiety converts the lipophilic parent drug into a more water-soluble form suitable for intravenous formulations. nih.govnih.gov

Chemical Stability: The prodrugs exhibit good stability at ambient temperatures, allowing for practical formulation and storage. nih.gov

In Vivo Bioreversion: Crucially, these prodrugs are designed to be stable chemically but are rapidly and quantitatively converted back to the active parent amine in the body through enzymatic action. nih.govnih.govnih.gov

The lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was selected for clinical evaluation due to its favorable pharmaceutical properties. nih.gov This demonstrates the power of the prodrug approach to advance promising but challenging drug candidates. nih.gov

Mechanism of Action and Biological Activity

Interaction with Biological Targets

In the context of its anticancer activity, a key biological target of 2-(4-aminophenyl)-6-methylbenzothiazole is the aryl hydrocarbon receptor (AhR). nih.gov This compound and its analogues act as potent agonists for the AhR. nih.gov Binding of the benzothiazole (B30560) to the cytosolic AhR leads to its nuclear translocation. nih.gov

Once in the nucleus, the ligand-receptor complex interacts with xenobiotic response elements (XREs) in the promoter region of specific genes, most notably cytochrome P450 1A1 (CYP1A1). nih.gov This interaction triggers the induction of CYP1A1 gene expression, leading to increased synthesis of the CYP1A1 enzyme. nih.govnih.gov

Effects on Cellular Processes

The induction of CYP1A1 is a critical step in the mechanism of action of 2-(4-aminophenyl)-6-methylbenzothiazole. nih.govnih.gov The CYP1A1 enzyme metabolizes the benzothiazole, leading to the formation of reactive electrophilic species. nih.gov These reactive metabolites are capable of forming covalent adducts with cellular macromolecules, including DNA. nih.gov

The formation of these DNA adducts is believed to be the ultimate cause of the cytotoxic effects observed in sensitive cancer cells. nih.gov The accumulation of DNA damage triggers cellular stress responses, leading to the activation of apoptotic pathways and ultimately, programmed cell death. nih.gov This selective activation of a metabolic pathway in cancer cells contributes to the compound's potent and targeted antitumor activity.

Biological Activities and Mechanistic Investigations of 2 4 Aminophenyl 6 Methylbenzothiazole and Its Derivatives

Anticancer Research

The primary focus of research on 2-(4-aminophenyl)-6-methylbenzothiazole and its analogues has been their potential as anticancer agents. These compounds have demonstrated significant cytotoxic and antiproliferative activities across a spectrum of human cancer cell lines.

Studies have shown that 2-(4-aminophenyl)-6-methylbenzothiazole and its derivatives are potent inhibitors of cancer cell growth, with their efficacy being particularly notable in specific types of carcinomas. The parent molecule and its substituted analogues have been the subject of numerous in vitro studies to determine their activity and selectivity.

Derivatives of 2-(4-aminophenyl)-6-methylbenzothiazole have shown remarkable potency against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human breast cancer cell lines. The parent compound itself exhibits inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines, including MCF-7 and MDA-468. nih.gov A biphasic dose-response relationship is a characteristic feature of its activity against these sensitive breast cancer cells. nih.gov

Substitutions on the 2-phenyl ring, particularly with a halogen atom or a methyl group adjacent to the amino group, have been found to enhance the potency, with some derivatives showing IC50 values in the picomolar range in sensitive breast cancer cell lines. nih.gov For instance, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) are efficiently taken up by sensitive breast cancer cell lines like MCF-7 and MDA-468. nih.gov The cytotoxic effects in MDA-468 cells have been associated with an accumulation of cells in the G2/M phase of the cell cycle. nih.gov

Table 1: Cytotoxic Activity of 2-(4-Aminophenyl)benzothiazole Derivatives in Breast Carcinoma Cell Lines

| Compound | Cell Line | IC50/GI50 | Reference |

|---|---|---|---|

| 2-(4-Aminophenyl)benzothiazole | MCF-7, MDA-468 | nM range | nih.gov |

| Substituted 2-(4-aminophenyl)benzothiazoles | Sensitive breast lines | pM range | nih.gov |

| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | MCF-7, MDA-468 | GI50 <10 nM | nih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | Adducts at >100 nM | nih.gov |

| Phortress (prodrug of 5F 203) | MCF-7 | Adducts at ≥100 nM | nih.gov |

The anticancer activity of 2-(4-aminophenyl)benzothiazole derivatives extends to ovarian carcinoma. Specifically, derivatives with substitutions at the 3-position of the phenyl ring with a halogen or methyl group are potent inhibitors of certain human ovarian carcinoma cell lines. nih.gov The GI50 values for these compounds are in the nanomolar range. nih.gov

A high degree of selectivity has been observed, with the IGROV-1 cell line consistently showing a GI50 value of less than 10 nM, while the SK-OV-3 cell line is significantly less sensitive, with GI50 values greater than 10 µM. nih.gov Sensitive ovarian cancer cell lines, like their breast cancer counterparts, also exhibit biphasic dose-response relationships after a 48-hour exposure to the drug. nih.gov Furthermore, the lysylamide prodrug of 5F 203, known as Phortress, has been shown to generate DNA adducts in the sensitive ovarian cancer cell line IGROV-1 at concentrations of 100 nM and higher. nih.gov

Table 2: Cytotoxic Activity of 2-(4-Aminophenyl)benzothiazole Derivatives in Ovarian Carcinoma Cell Lines

| Compound | Cell Line | GI50 | Reference |

|---|---|---|---|

| 3-substituted 2-(4-aminophenyl)benzothiazoles | IGROV-1 | < 10 nM | nih.gov |

| 2-(4-Amino-3-methylphenyl)benzothiazole | OVCAR-3 | >50% growth inhibition in vivo | nih.gov |

| 2-(4-Amino-3-chlorophenyl)benzothiazole | OVCAR-3 | >50% growth inhibition in vivo | nih.gov |

| 2-(4-Amino-3-bromophenyl)benzothiazole | OVCAR-3 | >50% growth inhibition in vivo | nih.gov |

| Phortress (prodrug of 5F 203) | IGROV-1 | Adducts at ≥100 nM | nih.gov |

Research has demonstrated that the antiproliferative effects of 2-(4-aminophenyl)benzothiazole derivatives are also evident in lung cancer cell lines. Certain derivatives containing a chromone (B188151) moiety have been synthesized and evaluated as inhibitors of casein kinase 2 (CK2), showing activity against lung cancer cells. nih.gov Additionally, some 2-aminobenzothiazole (B30445) derivatives have been found to inhibit the proliferation of lung cancer cell lines such as EBC-1, which has MET gene amplification, with IC50 values in the micromolar range. nih.gov

Other studies have reported on benzothiazole (B30560) derivatives exhibiting anticancer activities against the A549 human lung adenocarcinoma cell line. nih.gov For example, some derivatives have shown IC50 values in the range of 10.67 ± 2.02 µg/mL and 9.0 ± 1.0 µg/mL. nih.gov

Table 3: Cytotoxic Activity of 2-(4-Aminophenyl)benzothiazole Derivatives in Lung Carcinoma Cell Lines

| Compound Derivative | Cell Line | IC50/GI50 | Reference |

|---|---|---|---|

| Indole based hydrazine (B178648) carboxamide scaffold | H460 | - | nih.gov |

| Bromopyridine acetamide (B32628) benzothiazole derivative | A549 | 44 nM | nih.gov |

| Benzothiazole derivative 61 | A549 | 10.67 ± 2.02 µg/mL | nih.gov |

| Benzothiazole derivative 62 | A549 | 9.0 ± 1.0 µg/mL | nih.gov |

| 2-aminobenzothiazole-TZD series | A549 | - | nih.gov |

| Thiazole-amino acid hybrids | A549 | 2.07–8.51 μM (for some compounds) | nih.gov |

The spectrum of activity for 2-(4-aminophenyl)benzothiazole derivatives includes colon carcinoma cell lines. The National Cancer Institute's Developmental Therapeutics screen has confirmed the potency and selectivity of these compounds against specific colon carcinoma cell lines. nih.gov For instance, an indole-based hydrazine carboxamide derivative of benzothiazole demonstrated potent antitumor activity against the human colon cancer cell line HT29 with an IC50 value of 0.015 µM. nih.gov

Furthermore, certain 2-aminobenzothiazole derivatives have shown a significant repressive effect on the cell viability of various colon cancer cell lines, including HCT-116, HT-29, SW480, and SW620. nih.gov The greatest potency was observed against SW620 cells, with an IC50 value of 3.0 μM. nih.gov However, it is noteworthy that the HCT-116 colon carcinoma cell line has been found to be insensitive to the formation of DNA adducts induced by these compounds, suggesting a different mechanism of resistance in this cell line. nih.gov

Table 4: Cytotoxic Activity of 2-(4-Aminophenyl)benzothiazole Derivatives in Colon Carcinoma Cell Lines

| Compound Derivative | Cell Line | IC50/GI50 | Reference |

|---|---|---|---|

| Indole based hydrazine carboxamide scaffold | HT29 | 0.015 µM | nih.gov |

| 2-aminobenzothiazole derivative | SW620 | 3.0 μM | nih.gov |

| 2-aminobenzothiazole-TZD series | HCT-116 | 7.44 μM | nih.gov |

| Benzimidazole (B57391) derivative 2 | HCT-116 | 16.2±3.85 μg/mL | waocp.org |

| Benzimidazole derivative 1 | HCT-116 | 28.5±2.91 μg/mL | waocp.org |

The anticancer evaluation of 2-(4-aminophenyl)benzothiazole derivatives has also included leukemia and melanoma cell lines. In leukemia, a 2-aminobenzothiazole derivative was found to induce G2/M cell cycle arrest in cell lines such as Nalm6, K562, REH, and Molt4. nih.gov Another study on new paracyclophanylthiazoles showed cytotoxic activity against a leukemia subpanel, specifically the RPMI-8226 and SR cell lines, with one compound showing an IC50 of 1.11 ± 0.03 µM against the SR cell line. nih.gov

In melanoma, chimeric thiazole-androstenone derivatives have demonstrated potent growth-suppressing activity, with GI50 values as low as 1.32 µM for the SK-MEL-28 cell line. nih.gov Monosubstituted phenyl derivatives, in particular, showed very significant activities against all tested melanoma cell lines. nih.gov

Table 5: Cytotoxic Activity of 2-(4-Aminophenyl)benzothiazole Derivatives in Leukemia and Melanoma Cell Lines

| Compound Derivative | Cancer Type | Cell Line | IC50/GI50 | Reference |

|---|---|---|---|---|

| 2-aminobenzothiazole derivative | Leukemia | Nalm6, K562, REH, Molt4 | Induces G2/M arrest | nih.gov |

| Paracyclophanylthiazole 3a | Leukemia | SR | 1.11 ± 0.03 µM | nih.gov |

| Chimeric thiazole-androstenone derivative 3 | Melanoma | SK-MEL-28 | 1.32 µM | nih.gov |

| Monosubstituted phenyl derivative 4 | Melanoma | All tested lines | Significant activity | nih.gov |

| Monosubstituted phenyl derivative 5 | Melanoma | All tested lines | Significant activity | nih.gov |

Cytotoxic Activity and Antiproliferative Effects in Various Carcinoma Cell Lines

Renal and Prostate Carcinoma

The antitumor activity of 2-(4-aminophenyl)-6-methylbenzothiazole and its analogues against renal and prostate cancer cell lines presents a pattern of differential sensitivity. While these compounds exhibit potent, low nanomolar growth-inhibitory activity against a specific subset of cancer cell lines, certain renal and prostate carcinomas have demonstrated resistance. nih.gov

Specifically, in vitro studies have identified prostate cancer cell lines such as PC-3 and DU 145, as well as renal carcinoma cell lines like A498 and CAKI-1, as being largely unresponsive or "refractory" to the growth-inhibiting effects of these benzothiazoles. nih.govnih.govnih.govnih.gov This lack of response in prostate cancer cells has been correlated with the failure of the compound to induce the expression of the critical metabolic enzyme Cytochrome P450 1A1 (CYP1A1). nih.gov

However, the National Cancer Institute's (NCI) Developmental Therapeutics screen has confirmed that the activity spectrum of these compounds does include specific renal carcinoma cell lines, indicating selectivity within this cancer type. nih.govnih.gov For instance, the renal cell line TK-10 has been identified as sensitive to derivatives like 2-(4-amino-3-methylphenyl)benzothiazole (DF 203). nih.gov Furthermore, structure-activity relationship studies have shown that particularly potent derivatives extend their cytotoxic activity to various renal cell lines. nih.gov

Table 1: In Vitro Activity of 2-(4-Aminophenyl)benzothiazole Derivatives Against Renal and Prostate Carcinoma Cell Lines

| Cell Line | Cancer Type | Sensitivity to Benzothiazole Derivatives | Reference |

|---|---|---|---|

| PC-3 | Prostate Carcinoma | Insensitive / Refractory | nih.gov, nih.gov |

| DU 145 | Prostate Carcinoma | Insensitive / Refractory | nih.gov |

| A498 | Renal Carcinoma | Insensitive | nih.gov |

| CAKI-1 | Renal Carcinoma | Insensitive | nih.gov |

| TK-10 | Renal Carcinoma | Sensitive | nih.gov |

Mechanisms of Acquired Resistance to Benzothiazole Derivatives

Prolonged exposure of sensitive cancer cells to 2-(4-aminophenyl)benzothiazole can lead to the development of acquired resistance. nih.govnih.govsemanticscholar.org Studies using human-derived breast carcinoma cell lines (MCF-7) have generated resistant sub-lines that exhibit high levels of resistance to the parent compound and cross-resistance to its potent analogues. nih.govnih.gov However, these resistant cells often retain their sensitivity to other standard chemotherapeutic agents like doxorubicin (B1662922) and tamoxifen, suggesting specific resistance mechanisms. nih.govnih.gov These mechanisms involve the interplay of anti-apoptotic proteins, altered drug metabolism, and changes in drug transport. nih.govbohrium.com

Role of Anti-apoptotic Proteins (e.g., Bcl-2, p53)

A key factor in acquired resistance to benzothiazole derivatives is the alteration in proteins that regulate apoptosis, or programmed cell death. nih.govnih.gov In resistant MCF-7 cell lines, a constitutively increased expression of the anti-apoptotic protein Bcl-2 and the tumor suppressor protein p53 has been detected. nih.govnih.govsemanticscholar.org

The Bcl-2 family of proteins are central regulators of apoptosis, with members like Bcl-2 acting to prevent cell death. nih.govfrontiersin.org Overexpression of Bcl-2 is a known mechanism of drug resistance, as it can inhibit apoptosis induced by various stimuli, including chemotherapy. nih.govyoutube.com Some research has focused on designing novel benzothiazole derivatives that can act as Bcl-2 inhibitors to overcome this resistance. nih.gov

The tumor suppressor p53 also plays a complex role. While some benzothiazole derivatives are known to induce apoptosis through the activation of p53, its increased expression in resistant cells may be part of a modified cellular stress response that confers survival advantages. nih.govnih.govnih.govnih.gov For instance, one study showed that the antitumor effect of 2-(4-aminophenyl) benzothiazole in a glioma model was associated with enhanced p53 expression, leading to cell cycle arrest and apoptosis. nih.gov The elevated levels of these proteins in resistant cells suggest that a primary mechanism of resistance is the circumvention of the drug's pro-apoptotic signals. nih.govnih.gov

Altered Drug Metabolism and Biotransformation Pathways (e.g., C-6 Oxidation, N-Acetylation)

Altered drug metabolism is a principal mechanism of acquired resistance to 2-(4-aminophenyl)benzothiazoles. nih.govnih.gov Two distinct metabolic resistance pathways have been identified in different resistant breast cancer cell lines. nih.gov

Enhanced N-Acetylation: In one resistant sub-line (MCF-7/10nM 126), resistance is associated with enhanced drug inactivation via N-acetylation. nih.govnih.gov These cells show significantly higher expression of the N-acetyl transferase 2 (NAT2) enzyme, leading to efficient acetylation of the parent compound into a non-cytotoxic metabolite. nih.govnih.gov In vivo studies have also confirmed that N-acetylation is a major metabolic route for certain analogues. nih.gov

C-6 Oxidation: In a different resistant sub-line (MCF-7/10µM 126), resistance is conferred by a different biotransformation pathway. nih.govnih.gov These cells rapidly metabolize the parent drug via C-6 oxidation, producing 2-(4-aminophenyl)-6-hydroxybenzothiazole. researchgate.netnih.gov This hydroxylated metabolite is devoid of antitumor activity and can even antagonize the uptake and activity of the parent drug. nih.govnih.gov This pathway is linked to low constitutive expression and activity of the cytochrome P450 (CYP) 1A1 enzyme, which is otherwise crucial for activating the drug in sensitive cells. nih.govnih.gov

The predominance of either N-acetylation or oxidation can be dictated by the specific chemical structure of the benzothiazole analogue. nih.gov

Changes in Cellular Drug Uptake and Intracellular Localization

Resistance to 2-(4-aminophenyl)benzothiazole derivatives is also linked to modifications in drug transport and accumulation within the cell. nih.govbohrium.com In sensitive cells, the drug is readily taken up from the nutrient medium and can access the nucleus to interact with DNA. nih.gov

In contrast, some resistant cell lines exhibit significantly decreased depletion of the drug from the culture medium. nih.govnih.gov Fluorescence studies have shown that in these resistant cells, the drug's localization is predominantly cytoplasmic, with minimal access to the nucleus. nih.gov This altered intracellular distribution prevents the drug from reaching its nuclear target (DNA), thereby contributing to resistance and explaining the observation of negligible DNA strand breaks in these cells. nih.govnih.gov Furthermore, the inactive C-6 hydroxylated metabolite, produced in some resistant cells, can antagonize the cellular uptake of the active parent compound, further limiting its efficacy. nih.gov

Antimicrobial Research

The benzothiazole scaffold is a versatile structure that has demonstrated a broad spectrum of antimicrobial activities. researchgate.net Derivatives of 2-(4-aminophenyl)-6-methylbenzothiazole have been investigated for their potential as antibacterial and antifungal agents. nih.govmdpi.com

Research has shown that the antimicrobial action of benzothiazole derivatives can be attributed to the inhibition of various essential microbial enzymes. researchgate.netmdpi.com These targets include DNA gyrase, dihydrofolate reductase, dihydropteroate (B1496061) synthase, and uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme involved in bacterial cell wall synthesis. researchgate.netnih.gov

Several studies have synthesized and screened novel benzothiazole derivatives against a panel of pathogenic microbes. For example, benzothiazolylthiazolidin-4-one derivatives showed antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria. nih.gov Other research has identified benzothiazole compounds with moderate to high activity against bacteria and fungi like Candida albicans and Aspergillus niger, with some compounds targeting the enzyme dihydroorotase, which is essential for pyrimidine (B1678525) synthesis. mdpi.com The specific substitutions on the benzothiazole ring have been shown to be critical for the potency and spectrum of antimicrobial activity. nih.gov

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Derivative Class | Target Organism(s) | Proposed Mechanism/Target | Reference(s) |

|---|---|---|---|

| Benzothiazolylthiazolidin-4-ones | S. aureus, L. monocytogenes, P. aeruginosa, E. coli | Inhibition of LD-carboxypeptidase (predicted) | nih.gov |

| Novel Benzothiazole Derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Inhibition of Dihydroorotase | mdpi.com |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones | S. aureus, B. subtilis, E. coli, C. albicans | Not specified | mdpi.com |

| 6-Substituted Benzothiazole Azo Dyes | Salmonella typhimurium, Klebsiella pneumoniae | Inhibition of MurB enzyme | nih.gov |

| General Benzothiazole Derivatives | Various Bacteria | Inhibition of DNA gyrase, Dihydrofolate reductase | researchgate.net |

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| 5F 203 | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole |

| Bcl-2 | B-cell lymphoma 2 |

| CJM 126 | 2-(4-Aminophenyl)benzothiazole |

| CYP1A1 | Cytochrome P450 1A1 |

| DF 203 | 2-(4-Amino-3-methylphenyl)benzothiazole |

| NAT2 | N-acetyl transferase 2 |

| p53 | Tumor protein p53 |

| PI3K | Phosphoinositide 3-Kinase |

| TKI | Tyrosine Kinase Inhibitor |

| VEGFR | Vascular Endothelial Growth Factor Receptor |

| 2-(4-Aminophenyl)-6-methylbenzothiazole | 2-(4-Aminophenyl)-6-methylbenzothiazole |

| 2-(4-Aminophenyl)-6-hydroxybenzothiazole | 2-(4-Aminophenyl)-6-hydroxybenzothiazole |

| Doxorubicin | Doxorubicin |

| Tamoxifen | Tamoxifen |

| Nilotinib | Nilotinib |

| 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulphonic acid | 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulphonic acid |

Antibacterial Efficacy Studies (e.g., Staphylococcus aureus, Escherichia coli)

Research has explored the potential of modifying the 2-(4-Aminophenyl)-6-methylbenzothiazole structure to create novel agents with antibacterial properties. One study focused on the synthesis of new organophosphorus derivatives by reacting 2-(4'-aminophenyl)-6-methylbenzothiazole with phosphorus oxychloride or phosphorus thiochloride. grafiati.com These synthesized derivatives were then evaluated for their antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. grafiati.com The findings from these evaluations indicated that the resulting organophosphate derivatives exhibited greater antibacterial activity than the parent 2-(4'-aminophenyl)-6-methylbenzothiazole compound. grafiati.com While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values from this particular study are not detailed here, the results confirm the potential of this chemical scaffold in the development of new antibacterial agents. Other studies on related benzothiazole structures have also shown activity against these common pathogens, underscoring the general promise of this chemical class. nih.govnih.govjournalagent.com

Table 1: Antibacterial Activity of 2-(4-Aminophenyl)-6-methylbenzothiazole Derivatives

| Compound Type | Test Organism | Activity Compared to Parent Compound |

| Organophosphate derivatives | Staphylococcus aureus (+ve) | More Active grafiati.com |

| Organophosphate derivatives | Escherichia coli (-ve) | More Active grafiati.com |

Antifungal Efficacy Studies (e.g., Aspergillus niger, Fusarium oxysporum, Candida albicans)

In the same vein as the antibacterial investigations, the antifungal potential of 2-(4-Aminophenyl)-6-methylbenzothiazole derivatives has been a subject of study. The organophosphate derivatives synthesized from the parent compound were tested against the pathogenic fungi Aspergillus niger and Fusarium oxysporum. grafiati.com The results of these antifungal screenings were consistent with the antibacterial findings, demonstrating that the organophosphate derivatives possessed enhanced activity compared to the original 2-(4'-aminophenyl)-6-methylbenzothiazole. grafiati.com This suggests that the addition of organophosphorus moieties is a viable strategy for augmenting the antifungal properties of this benzothiazole core. The development of novel antifungal agents is critical, and related benzimidazole and benzoxazole (B165842) compounds have also shown promise in controlling fungal pathogens like Fusarium oxysporum and Candida albicans. nih.govnih.govscielo.br

Table 2: Antifungal Activity of 2-(4-Aminophenyl)-6-methylbenzothiazole Derivatives

| Compound Type | Test Organism | Activity Compared to Parent Compound |

| Organophosphate derivatives | Aspergillus niger | More Active grafiati.com |

| Organophosphate derivatives | Fusarium oxysporum | More Active grafiati.com |

Neurodegenerative Disease Research: Alzheimer's Disease (AD) Imaging and Therapeutics

The 2-(4-Aminophenyl)benzothiazole backbone is structurally related to Thioflavin T, a dye famously used to stain amyloid plaques, which are a primary hallmark of Alzheimer's disease (AD). researchgate.net This structural similarity has spurred significant research into developing derivatives for the diagnosis and imaging of AD.

Affinity and Specificity Towards Amyloid Plaques

Derivatives of 2-(4-aminophenyl)benzothiazole are known to exhibit high binding affinity and specificity for β-amyloid (Aβ) plaques. grafiati.comnih.gov For instance, a derivative, 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole (B1247363) (Compound 6), was shown to bind to synthetic Aβ fibrils with a high affinity, demonstrating an inhibition constant (Ki) of 11 ± 1.1 nM. researchgate.netnih.gov Another complex, created by joining 2-(4′-aminophenyl)benzothiazole to a cyclopentadienyl (B1206354) tricarbonyl technetium core, also showed high in vitro affinity for amyloid fibrils with a Ki value of 13.6 nM. nih.gov The binding specificity of these compounds is often confirmed through histochemical studies where they selectively stain Aβ plaques in post-mortem brain tissue from AD patients, with staining patterns comparable to established dyes like Thioflavin S and Congo Red. nih.govmdpi.comnih.gov

Development of Radiodiagnostic Agents (e.g., SPECT Tracers with ⁹⁹mTc)

A major goal in AD research is the development of accessible and cost-effective diagnostic tools. Single Photon Emission Computed Tomography (SPECT) is more widely available and less expensive than Positron Emission Tomography (PET). Technetium-99m (⁹⁹mTc) is an ideal radionuclide for SPECT due to its optimal nuclear properties and availability from portable generators. nih.gov Researchers have successfully labeled 2-(4′-aminophenyl)benzothiazole derivatives with ⁹⁹mTc. For example, a complex joining the benzothiazole unit to a cyclopentadienyl tricarbonyl technetium core (⁹⁹mTc-1) was developed as a potential SPECT imaging agent. grafiati.comnih.gov This radiolabeled complex was found to be stable and possessed the appropriate lipophilicity to be a candidate for a brain imaging agent. nih.gov The development of such ⁹⁹mTc-labeled tracers is considered a crucial step towards providing a broadly accessible radiodiagnostic tool for Alzheimer's disease. grafiati.comnih.gov

Application in Fluorescence Imaging of Amyloid Deposits

The intrinsic fluorescence of the phenylbenzothiazole structure is a valuable property for research applications. This fluorescence allows the compounds to be used as direct staining agents for the visualization of amyloid plaques in brain tissue sections using fluorescence microscopy. nih.gov A rhenium (Re) complex analog of the ⁹⁹mTc SPECT agent, referred to as Re-1, was used to stain Aβ plaques in brain sections from an AD patient and transgenic mice. nih.gov The resulting images clearly showed that the complex specifically labels amyloid plaques, with a pattern similar to the clinically used dye Thioflavin S. nih.gov Other push-pull benzothiazole derivatives, PP-BTA-1 and PP-BTA-2, also demonstrated the ability to clearly stain Aβ plaques in both human and mouse AD brain tissue. mdpi.com

Development of Potential Contrast Agents for Magnetic Resonance Imaging (MRI)

The versatility of the benzothiazole scaffold has also been explored for the development of multimodal imaging probes, including potential contrast agents for Magnetic Resonance Imaging (MRI). Research in this area has involved modifying benzothiazole derivatives to include a chelating agent capable of binding a paramagnetic metal ion, such as Gadolinium (Gd³+), which is used as a contrast agent in MRI. nih.gov One study described the synthesis of a derivative of the well-known Pittsburgh compound B (PiB), which has a benzothiazole core, linked to a DO3A chelating ligand. This design was intended to create a dual-mode probe that could complex Gd³+ for MRI or a radionuclide like ¹¹¹In³+ for SPECT. nih.gov While this specific probe showed low brain uptake, it successfully stained amyloid plaques in brain sections, demonstrating the feasibility of adapting the benzothiazole structure for the development of MRI-based amyloid imaging agents. nih.gov

Table 3: Properties of 2-(4-Aminophenyl)benzothiazole Derivatives in Alzheimer's Disease Research

| Derivative/Complex | Application | Key Finding | Reference |

| 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole | Amyloid Plaque Binding | High affinity for Aβ fibrils (Ki = 11 ± 1.1 nM). | researchgate.netnih.gov |

| ⁹⁹mTc-1 (⁹⁹mTc-cyclopentadienyl-2-(4′-aminophenyl)benzothiazole) | SPECT Imaging | High in vitro affinity (Ki = 13.6 nM); stable and lipophilic. | nih.gov |

| Re-1 (Rhenium analog of ⁹⁹mTc-1) | Fluorescence Imaging | Specifically stains Aβ plaques in AD brain tissue. | nih.gov |

| PP-BTA-1 and PP-BTA-2 | Fluorescence Imaging | Clearly stained Aβ plaques in human and mouse brain. | mdpi.com |

| PiB-DO3A-Gd³⁺ | MRI Contrast Agent | Proof-of-concept for a multimodal MRI/SPECT probe. | nih.gov |

Other Biological Activities under Investigation

The versatile scaffold of 2-(4-aminophenyl)-6-methylbenzothiazole has prompted extensive research into its various biological activities. Beyond its well-documented anticancer properties, derivatives of this compound are being explored for a range of other therapeutic applications.

Anticonvulsant Activity

The search for new antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Benzothiazole derivatives have emerged as a promising class of compounds in this regard. nih.gov Research has shown that the introduction of a benzothiazole moiety can lead to significant anticonvulsant potential.

Studies on derivatives of 2-(aminophenyl)benzothiazole have demonstrated their potential to protect against seizures in established preclinical models. The two most common models used for screening anticonvulsant drugs are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. nih.govslideshare.netnih.gov The effectiveness of compounds in these models can indicate their potential mechanism of action.

In one study, a series of N-(4-(benzothiazol-2-yl)phenyl)-benzenesulfonamides, which are derivatives of 2-(4-aminophenyl)benzothiazole, were synthesized and evaluated for their anticonvulsant properties. The results from the MES and scPTZ models for selected compounds from this study are presented below.

Table 1: Anticonvulsant Activity of Selected 2-(4-Aminophenyl)benzothiazole Derivatives

| Compound | MES Screen (% Protection at 100 mg/kg) | scPTZ Screen (% Protection at 100 mg/kg) |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-methylbenzenesulfonamide | 66 | 33 |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzenesulfonamide | 50 | 16 |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide | 83 | 50 |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-bromobenzenesulfonamide | 100 | 66 |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-nitrobenzenesulfonamide | 100 | 83 |

| Phenytoin (Standard) | 100 | - |

| Diazepam (Standard) | - | 100 |

| Data sourced from: Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. nih.gov |

The data indicates that several derivatives exhibit significant protection in both the MES and scPTZ screens, suggesting a broad spectrum of anticonvulsant activity. nih.gov Notably, the 4-bromo and 3-nitro substituted derivatives showed 100% protection in the MES model, comparable to the standard drug phenytoin. nih.gov These findings underscore the potential of the 2-(4-aminophenyl)benzothiazole scaffold in the development of new anticonvulsant agents. nih.govmdpi.com

Antidiabetic Activity (e.g., Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov Inhibition of PTP1B is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.govnih.gov The benzothiazole scaffold has been identified as a valuable pharmacophore in the design of PTP1B inhibitors. mdpi.com

Research into derivatives of 2-(4-aminophenyl)benzothiazole has revealed their potential as PTP1B inhibitors. For instance, a series of thiazolidinone-substituted biphenyl (B1667301) derivatives, which can be considered structurally related to 2-(4-aminophenyl)benzothiazole, have been synthesized and evaluated for their PTP1B inhibitory activity. nih.govbiointerfaceresearch.com

One study reported the discovery of novel PTP1B inhibitors containing a thiazolidinone-substituted biphenyl scaffold. nih.gov The in vitro evaluation of these compounds demonstrated their ability to inhibit PTP1B. The inhibitory concentrations (IC₅₀) for some of the synthesized compounds are presented in the table below.

Table 2: PTP1B Inhibitory Activity of Selected Benzothiazole-Related Derivatives

| Compound | PTP1B IC₅₀ (μM) |

| Compound 7a | 1.2 ± 0.1 |

| Compound 7b | 0.85 ± 0.08 |

| Compound 7c | 0.69 ± 0.07 |

| Compound 7d | 1.5 ± 0.2 |

| Compound 7e | 1.8 ± 0.3 |

| Data sourced from: Discovery of novel PTP1B inhibitors with antihyperglycemic activity. nih.govbiointerfaceresearch.com |

The results indicate that these derivatives are potent inhibitors of PTP1B, with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov Further in vivo studies with one of the potent compounds, 7Fb, showed significant lowering of postprandial and fasting blood glucose levels in a diabetic mouse model. nih.govbiointerfaceresearch.com These findings highlight the potential of developing 2-(4-aminophenyl)benzothiazole-based compounds as novel antidiabetic agents targeting PTP1B. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

The benzothiazole nucleus is a common structural feature in many compounds exhibiting anti-inflammatory and analgesic activities. nih.govnih.govnih.gov Derivatives of 2-(4-aminophenyl)benzothiazole have been investigated for their potential to alleviate inflammation and pain.

The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rats, a standard and widely used screening method. The analgesic activity is typically assessed using models such as the acetic acid-induced writhing test or the hot plate test. nih.govresearchgate.net

A study on novel benzothiazole derivatives bearing benzenesulfonamide (B165840) and carboxamide moieties, which are structurally related to 2-(4-aminophenyl)benzothiazole, demonstrated significant anti-inflammatory and analgesic effects. The results of the anti-inflammatory activity for two of the most active compounds are shown in the table below.

Table 3: Anti-inflammatory Activity of Selected Benzothiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | % Inhibition of Edema at 1h | % Inhibition of Edema at 2h | % Inhibition of Edema at 3h |

| 17c | 72 | 76 | 80 |

| 17i | 64 | 73 | 78 |

| Celecoxib (Standard) | 68 | 74 | 79 |

| Data sourced from: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. nih.gov |

The data reveals that compounds 17c and 17i exhibited potent anti-inflammatory activity, comparable to the standard drug celecoxib. nih.gov In the analgesic activity experiment, these compounds also showed significant dose-dependent effects. The development of new anti-inflammatory and analgesic agents with improved safety profiles is a critical area of research, and the 2-(4-aminophenyl)benzothiazole scaffold represents a promising starting point for designing such molecules. nih.govresearchgate.net

Antiviral Activity

The emergence of new viral diseases and the development of drug resistance necessitate the continuous search for novel antiviral agents. Benzothiazole derivatives have been reported to possess a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various other viruses. slideshare.netmdpi.com

Research has explored the antiviral potential of compounds derived from the 2-(4-aminophenyl)benzothiazole scaffold. For example, a study demonstrated the significant inhibitory anti-HCV activity of 2-(4-nitroanilino)-6-methylbenzothiazole, a close analog of the core compound. This derivative was found to inhibit HCV RNA-dependent RNA polymerase (RdRp) in a dose-dependent manner. slideshare.net

The table below shows the antiviral activity of this compound against HCV.

Table 4: Antiviral Activity of a 2-(Anilino)-6-methylbenzothiazole Derivative

| Compound | Target Virus | Mechanism of Action | EC₅₀ (μM) |

| 2-(4-nitroanilino)-6-methylbenzothiazole | Hepatitis C Virus (HCV) | Inhibition of RNA-dependent RNA polymerase (RdRp) | 8 ± 0.5 |

| Data sourced from: Benzothiazoles as potential antiviral agents. slideshare.net |

The low micromolar EC₅₀ value indicates the potent anti-HCV activity of this compound. slideshare.net Other studies have also reported the anti-HIV activity of benzothiazole derivatives. For instance, a 6-chlorobenzothiazole derivative showed a promising anti-HIV effect with an EC₅₀ of less than 7 μg/ml. slideshare.net These findings suggest that the 2-(4-aminophenyl)-6-methylbenzothiazole framework is a valuable template for the design and synthesis of new antiviral drugs. slideshare.net

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The benzothiazole ring system has been incorporated into molecules designed to have antioxidant properties. mdpi.com

Derivatives of 2-(4-aminophenyl)benzothiazole have been investigated for their potential as antioxidant agents. A study focusing on benzothiazole derivatives for skin damage evaluated their antioxidant activity through various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

The table below presents the antioxidant activity of selected benzothiazole derivatives from this study.

Table 5: Antioxidant Activity of Selected Benzothiazole Derivatives (DPPH Assay)

| Compound | % Radical Scavenging Activity at 100 μM |

| 2-(Furan-2-yl)benzothiazole | 15.3 ± 1.2 |

| 2-(Thiophen-2-yl)benzothiazole | 25.6 ± 1.5 |

| 2-(Furan-2-yl)benzothiazole-6-carboxylic acid | 35.8 ± 2.1 |

| 2-(Thiophen-2-yl)benzothiazole-6-carboxylic acid | 42.3 ± 2.5 |

| Trolox (Standard) | 98.5 ± 0.5 |

| Data sourced from: Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. |

The results indicate that while the parent compounds showed modest antioxidant activity, the introduction of a carboxylic acid group at the 6-position of the benzothiazole ring enhanced the radical scavenging capacity. This suggests that modifications to the 2-(4-aminophenyl)-6-methylbenzothiazole scaffold could lead to the development of potent antioxidant agents for various therapeutic applications.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem. The emergence of multidrug-resistant and extensively drug-resistant strains of M. tuberculosis has created an urgent need for the discovery of new antitubercular drugs with novel mechanisms of action. Benzothiazole derivatives have shown promise as potential antitubercular agents.

While direct studies on the antitubercular activity of 2-(4-aminophenyl)-6-methylbenzothiazole itself are limited in the provided context, research on related benzothiazole structures highlights the potential of this chemical class. For instance, a series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis.

The table below shows the minimum inhibitory concentration (MIC) of selected 2-mercaptobenzothiazole derivatives against M. tuberculosis H37Rv.

Table 6: Antitubercular Activity of Selected 2-Mercaptobenzothiazole Derivatives

| Compound | MIC (μg/mL) against M. tuberculosis H37Rv |

| C1 | 12.5 |

| C2 | 6.25 |

| C3 | 3.12 |

| C4 | 3.12 |

| Isoniazid (Standard) | 0.2 |

| Data sourced from: Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase. |

The data indicates that several of the synthesized compounds exhibited significant antitubercular activity, with MIC values in the low microgram per milliliter range. The study also suggested that these compounds exert their effect by inhibiting the type II NADH dehydrogenase (NDH-2) of M. tuberculosis, an important enzyme in the respiratory chain of the bacterium. These findings suggest that the 2-(4-aminophenyl)-6-methylbenzothiazole scaffold could be a valuable starting point for the development of new and effective antitubercular drugs.

Antimalarial and Antileishmanial Activity

The benzothiazole scaffold is a significant pharmacophore in the development of new therapeutic agents, with derivatives of 2-(4-aminophenyl)-6-methylbenzothiazole demonstrating notable activity against various pathogens, including those responsible for malaria and leishmaniasis.

Research into the antimalarial properties of benzothiazole analogues has identified several promising candidates. A systematic review of studies conducted up to September 2022 highlighted 232 substances with potent antiplasmodial activity against multiple strains of the malaria parasite. nih.gov The mechanism of action for these compounds varies, with some inhibiting Plasmodium falciparum enzymes in vitro and others demonstrating direct inhibition of blood-stage parasites in vivo. nih.gov One study focused on 2-substituted 6-nitro- and 6-amino-benzothiazoles, revealing that two specific derivatives possessed significant antimalarial properties. frontiersin.org These compounds were found to be active against all parasitic stages, with one being particularly effective against mature schizonts and the other against young schizont forms. frontiersin.org Mechanistic studies indicated that both compounds disrupt the mitochondrial membrane potential of the parasite. frontiersin.org Furthermore, benzothiazole hydrazones have been synthesized and shown to act as iron chelators, a mechanism that inhibits parasite growth. uokerbala.edu.iq One such derivative, compound 5f, not only chelated iron but also interfered with heme polymerization, a critical process for parasite survival, and demonstrated efficacy against a multidrug-resistant strain of P. yoelii in a murine model. uokerbala.edu.iqresearchgate.net